ethyl 2-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate
CAS No.: 946333-63-7
Cat. No.: VC11937358
Molecular Formula: C22H21N3O5
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946333-63-7 |
|---|---|
| Molecular Formula | C22H21N3O5 |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | ethyl 2-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H21N3O5/c1-4-30-22(28)16-7-5-6-8-17(16)23-21(27)20-18(29-3)13-19(26)25(24-20)15-11-9-14(2)10-12-15/h5-13H,4H2,1-3H3,(H,23,27) |
| Standard InChI Key | KOHHREZZRQLBDL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C |
Introduction
Chemical Synthesis and Structural Characterization
Synthesis Pathways
The synthesis of pyridazine derivatives generally involves condensation reactions between hydrazine derivatives and 1,4-dicarbonyl compounds. For this compound, key steps likely include:
-
Formation of the pyridazine core via cyclization of a hydrazine precursor with a diketone.
-
Introduction of substituents:
-
The 4-methoxy group may be added through nucleophilic substitution.
-
The 4-methylphenyl group is incorporated via Suzuki coupling or Friedel-Crafts alkylation.
-
-
Amide bond formation between the pyridazine-3-carbonyl chloride and ethyl 2-aminobenzoate.
A representative synthetic route is outlined below:
Reaction conditions (e.g., solvents like dimethylformamide, temperatures of 50–100°C) are critical for optimizing yield.
Structural Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁N₃O₅ | |
| Molecular Weight | 407.4 g/mol | |
| IUPAC Name | Ethyl 2-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate | |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C | |
| logP | 3.48 (predictive) | |
| Hydrogen Bond Acceptors | 8 |
Spectroscopic Features:
-
IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O-C ether).
-
NMR: Distinct signals for the ethyl group (δ 1.3 ppm, triplet; δ 4.3 ppm, quartet), aromatic protons (δ 6.5–8.1 ppm), and methoxy group (δ 3.8 ppm, singlet).
The 4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability and target binding.
Anti-Inflammatory and Analgesic Effects
Pyridazine derivatives are reported to inhibit autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production linked to inflammation and pain . Structural analogs show:
-
IC₅₀ values of 0.5–2.0 μM in autotaxin inhibition assays.
Therapeutic Applications
Oncology
The compound’s potential to modulate kinase signaling pathways (e.g., p38 MAPK) positions it as a candidate for:
-
Breast and prostate cancer: Overexpression of autotaxin-LPA axis in these cancers .
-
Chemoresistance reversal: Pyridazines sensitize cells to cisplatin and doxorubicin .
Neurological Disorders
Autotaxin inhibitors are investigated for neuropathic pain and multiple sclerosis, with pyridazines showing blood-brain barrier permeability in preclinical models .
Comparative Analysis with Structural Analogs
Key Insight: The methoxy and methyl groups in this compound may balance solubility and target affinity better than bulkier substituents in analogs.
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.
-
Target Identification: Screen against kinase libraries to identify primary targets.
-
Analog Synthesis: Explore substitutions at the pyridazine 3-position to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume